2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Overview
Description
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is recognized for its role as a fluorinated building block and reagent in organic synthesis. It is particularly valued for introducing trifluoromethyl groups into various molecular frameworks, which can significantly alter the physical, chemical, and biological properties of the resultant compounds.
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride and its derivatives has been explored through various methodologies. A notable approach involves the reaction of primary aromatic amines with trifluoroacetic acid, facilitating the production of these compounds in good yields under relatively mild conditions (Darehkordi, Khabazzadeh, & Saidi, 2005). Additionally, innovative synthetic routes have been developed to create vicinal bis(trifluoroacetimidoyl chlorides), serving as novel building blocks for further chemical synthesis (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has been examined through various spectroscopic techniques, revealing its distinct configuration and the influence of the trifluoromethyl group on its stability and reactivity. The electron-withdrawing effect of the fluorine atoms plays a crucial role in its chemical behavior and the synthesis of fluorinated organic compounds.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including [2 + 2 + 2] cycloadditions and addition-elimination/arylation processes, enabling the synthesis of complex fluorinated heterocycles and aromatic compounds with significant yields (Zhu et al., 2011). Its reactivity has facilitated the development of new methods for constructing trifluoromethylated indole derivatives and other nitrogen-containing heterocycles, highlighting its versatility as a synthetic intermediate.
Scientific Research Applications
Facile Synthesis of Derivatives
One significant application of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is in the facile synthesis of its derivatives. Darehkordi et al. (2005) reported the preparation of several derivatives from primary aromatic amines and trifluoroacetic acid, demonstrating the versatility of this compound in synthesizing compounds with additional functional groups in good yields (Darehkordi, Khabazzadeh, & Saidi, 2005).
Synthesis of New Indole Derivatives
Darehkordi et al. (2013) also synthesized new indole trifluoromethyl derivatives using 2,2,2-Trifluoro-N-arylacetimidoyl Chlorides, demonstrating its utility in creating complex organic molecules. The use of NaH as a base in these reactions facilitated the production of these derivatives under mild conditions, highlighting the compound's role in constructing pharmacologically relevant structures (Darehkordi, Rahmani, & Hashemi, 2013).
Visible-Light Induced Intramolecular Radical Cyclization
Dong et al. (2015) explored a visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This reaction allowed for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles, showcasing the compound's capacity for enabling sophisticated chemical transformations through sequential C–C and C–O bond formation processes under mild conditions (Dong, Hu, Xiao, & Zhou, 2015).
Catalytic Applications
Luo et al. (2017) detailed the synthesis and catalytic properties of a copper(I) complex that utilized trifluoroacetimidoyl chlorides for coupling reactions. This study underscores the compound's utility in catalysis, particularly in the coupling of derivatives of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with terminal alkynes, offering a sustainable alternative to noble catalysts (Luo, Lan, Li, Yang, Long, & Liang, 2017).
Removal of Byproducts in Carbohydrate Chemistry
Andersen et al. (2015) found 3-(dimethylamino)-1-propylamine effective in removing excess reagents such as 2,2,2-trifluoro-N-phenylacetimidoyl Chloride in carbohydrate chemistry. This application highlights the compound's role in the purification steps of chemical syntheses, particularly in the production of imidate glycosyl donors (Andersen, Heuckendorff, & Jensen, 2015).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-phenylethanimidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALSJSKAHGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434885 | |
Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
CAS RN |
61881-19-4 | |
Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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